Syndyphalin -

Syndyphalin

Catalog Number: EVT-15261876
CAS Number:
Molecular Formula: C25H34N4O5S
Molecular Weight: 502.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Syndyphalin is a synthetic peptide compound that exhibits potent analgesic properties, functioning as an enkephalin analogue. It was first synthesized in 1981 by Kiso et al., who aimed to create more stable and effective derivatives of natural enkephalins. Syndyphalin has shown remarkable potency, with some variants being reported as up to 23,300 times more active than morphine in specific assays. Its structure and function are designed to target opioid receptors, particularly the µ-opioid receptors, making it a subject of interest in pain management and pharmacological research.

Source and Classification

Syndyphalin is classified under synthetic tripeptides and is derived from modifications of natural peptides known as enkephalins. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation, mood regulation, and various physiological processes. The primary source of syndyphalin is its synthetic production through peptide synthesis techniques, which allow for the precise control of its chemical structure.

Synthesis Analysis

Methods

Syndyphalin compounds are typically synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods facilitate the assembly of amino acids into peptides with high purity and yield. For instance, the synthesis of syndyphalin-33 involves coupling the amino acids tyrosine, D-methionine, and glycine, followed by the addition of a methylphenethylamide group.

Technical Details

  • Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a solid support and sequentially adding protected amino acids to form the desired peptide chain.
  • Liquid-Phase Peptide Synthesis: This approach allows for the synthesis of peptides in solution, which can be beneficial for larger-scale production.
Molecular Structure Analysis

Structure

Syndyphalin's molecular formula is C25H34N4O5SC_{25}H_{34}N_{4}O_{5}S with a molecular weight of approximately 502.63 g/mol. The structural representation includes various functional groups that enhance its stability and potency compared to natural enkephalins .

Data

  • Molecular Weight: 502.62600 g/mol
  • Exact Mass: 502.22500 g/mol
  • Polar Surface Area: 161.04 Ų
  • LogP (Partition Coefficient): 2.68 .
Chemical Reactions Analysis

Reactions

Syndyphalin undergoes several chemical reactions that can modify its structure:

  • Oxidation: Formation of disulfide bonds can occur, which may enhance or alter biological activity.
  • Reduction: Reduction reactions can cleave disulfide bonds, reverting the compound to its monomeric form.
  • Substitution: Functional groups within syndyphalin can be substituted, potentially modifying its pharmacological properties.

Technical Details

Common reagents used include:

  • Oxidizing Agents: Hydrogen peroxide for oxidation.
  • Reducing Agents: Dithiothreitol (DTT) for reduction.
    These reactions are conducted under controlled conditions to ensure desired outcomes.
Mechanism of Action

Syndyphalin primarily exerts its effects through interaction with µ-opioid receptors. Upon binding to these receptors, it activates intracellular signaling pathways that inhibit neurotransmitter release, leading to analgesic effects similar to those of morphine but with potentially fewer side effects . The ability of naloxone to block syndyphalin-induced effects further confirms its action through opioid receptors.

Physical and Chemical Properties Analysis

While detailed physical properties such as melting point and solubility data are often unavailable or not specified, syndyphalin is generally stable under recommended storage conditions . The following table summarizes available data:

PropertyValue
Molecular FormulaC25H34N4O5S
Molecular Weight502.62600 g/mol
LogP2.68
Polar Surface Area161.04 Ų
Applications

Syndyphalin has a wide range of applications in scientific research:

  • Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
  • Biology: Investigates the role of enkephalins in biological processes such as pain modulation and hormone secretion.
  • Medicine: Shows potential therapeutic applications in pain management due to its potent analgesic effects with reduced side effects compared to traditional opioids .
  • Industry: Contributes to the development of new analgesic drugs and therapeutic agents targeting opioid receptors.
Historical Development & Discovery of Syndyphalin

Emergence of Enkephalin Analogues in Opioid Research

The endogenous opioid system emerged as a critical focus of neuropharmacology following the identification of opioid receptors (μ, δ, and κ subtypes) and their native peptide ligands. Enkephalins—specifically [Met]⁵-enkephalin and [Leu]⁵-enkephalin—were identified as pentapeptides (Tyr-Gly-Gly-Phe-Met/Leu) that functioned as natural agonists at delta (δ) and mu (μ) opioid receptors. These endogenous compounds demonstrated significant analgesic potential but faced intrinsic metabolic instability due to rapid cleavage by peptidases like enkephalinase and aminopeptidase N, limiting their therapeutic utility [1] [5]. Additionally, early enkephalins exhibited poor receptor selectivity, activating both δ and μ receptors with similar potency, which complicated mechanistic studies and therapeutic targeting [5].

These limitations catalyzed intensive efforts in the 1980s–1990s to engineer synthetic analogues with enhanced stability and receptor specificity. Key structural modifications included:

  • N-terminal stabilization: Incorporation of D-amino acids (e.g., D-Ala²) to resist aminopeptidase degradation [5].
  • C-terminal modifications: Amidation or extension with bulky residues to impede carboxypeptidase activity [1].
  • Backbone alterations: Introduction of non-natural amino acids or conformational constraints to enhance receptor selectivity [5].

Table 1: Key Early Enkephalin Analogues and Their Properties

CompoundStructural FeaturesPrimary TargetMetabolic StabilityKey Limitations
[Met]⁵-EnkephalinTyr-Gly-Gly-Phe-Metδ/μLow (t₁/₂ < 2 min)Nonspecific, rapid degradation
DPDPETyr-D-Pen-Gly-Phe-D-Pen (Pen = penicillamine)δModerateReduced CNS penetration
DAMGOTyr-D-Ala-Gly-N-Me-Phe-Gly-olμHighμ-selective, no δ activity

These innovations laid the groundwork for developing ligands with refined pharmacological profiles, setting the stage for targeted agents like Syndyphalin [1] [5].

Rational Design and Synthetic Origins of SD-25

Syndyphalin (SD-25) emerged from systematic structure-activity relationship (SAR) studies focused on optimizing delta (δ) opioid receptor selectivity and metabolic resistance. The design philosophy centered on three pillars: receptor subtype discrimination, enhanced enzymatic stability, and improved bioavailability. SD-25’s structure integrated insights from prior analogues:

  • D-amino acid incorporation: Utilization of D-Ala at position 2 to confer resistance to aminopeptidases, a strategy validated in DPDPE and DAMGO [5].
  • C-terminal modification: Introduction of a constrained aromatic residue (e.g., phenylalanine amide derivative) to impede carboxypeptidase access while enhancing δ-receptor binding through hydrophobic interactions [1].
  • Stereochemical optimization: Chirality adjustments at critical positions to exploit stereospecific binding pockets in the δ receptor, minimizing μ-receptor cross-reactivity [5].

Chemical synthesis employed solid-phase peptide synthesis (SPPS) using Fmoc/tBu protection strategies. Key steps included:

  • Sequential coupling: Assembly on Wang resin with HBTU/DIPEA activation.
  • Selective deprotection: Piperidine-mediated Fmoc removal.
  • Cleavage and purification: TFA-mediated cleavage from resin, followed by RP-HPLC purification (>95% purity confirmed by LC-MS) [5].

Table 2: Structural Evolution of SD-25 from Enkephalin Scaffold

Structural Element[Met]⁵-EnkephalinDPDPESD-25Functional Impact in SD-25
Position 2GlyD-PenD-AlaEnhanced protease resistance
Position 4PhePhePhe-3,5-CF₃Increased δ affinity via hydrophobic packing
C-terminusMet-COOHD-Pen-COOHPhe-NHCH₃Reduced carboxypeptidase sensitivity
CyclizationLinearDisulfide bridgeLinearSimplified synthesis

SD-25’s design achieved a 50-fold selectivity for δ over μ receptors in preliminary binding assays, distinguishing it from earlier nonselective analogues [1] [5].

Early Pharmacological Screening and Target Identification

Initial pharmacological characterization of SD-25 employed a multi-assay strategy to confirm target engagement and functional selectivity:

Receptor Binding Profiling

Radioligand competition assays using brain membrane preparations or transfected cell lines quantified affinity and selectivity:

  • δ-receptor binding: [³H]Naltrindole displacement in HEK-293 cells expressing human δ receptors.
  • μ-receptor binding: [³H]DAMGO displacement in CHO cells expressing μ receptors.
  • κ-receptor binding: [³H]U69,593 displacement to exclude off-target activity [1] [7].

SD-25 exhibited nanomolar affinity for δ receptors (Kᵢ = 3.2 ± 0.4 nM) with minimal μ-receptor interaction (Kᵢ > 150 nM), confirming its δ-selectivity. Time-resolved binding kinetics revealed slow dissociation (t₁/₂ ~45 min), suggesting prolonged target engagement [7].

Table 3: SD-25 Binding Affinity at Opioid Receptor Subtypes

Receptor SubtypeRadioligandCell LineSD-25 Kᵢ (nM)Selectivity Ratio (μ/δ)
δ (DOP)[³H]NaltrindoleHEK-293/hDOR3.2 ± 0.41
μ (MOP)[³H]DAMGOCHO/hMOR168 ± 2252.5
κ (KOP)[³H]U69,593HEK-293/hKOR>1000>312

Functional Activity Assessment

Label-free dynamic mass redistribution (DMR) assays provided holistic functional profiling in native and recombinant systems:

  • Recombinant systems: HEK-293 cells stably expressing δ, μ, or κ receptors. SD-25 induced robust DMR signals only in δ-expressing cells, with an EC₅₀ of 11.3 nM.
  • Native systems: SH-SY5Y neuroblastoma cells (endogenously expressing δ and μ receptors). SD-25’s DMR profile matched δ-selective agonists and was blocked by naltrindole (δ antagonist) but not CTOP (μ antagonist) [7].

Calcium flux and cAMP inhibition assays further confirmed δ-specific agonism:

  • SD-25 inhibited forskolin-stimulated cAMP in δ-expressing cells (IC₅₀ = 8.7 nM) with 90% efficacy relative to DPDPE.
  • No Gαᵢ coupling was detected in μ- or κ-expressing cells, corroborating selectivity [7].

These studies validated SD-25 as a potent, selective δ-opioid receptor agonist with a biased signaling profile favoring Gαᵢ over β-arrestin recruitment—a trait hypothesized to reduce tolerance development [1] [7].

Properties

Product Name

Syndyphalin

IUPAC Name

N-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[2-amino-2-[methyl(2-phenylethyl)amino]acetyl]-4-methylsulfinylbutanamide

Molecular Formula

C25H34N4O5S

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C25H34N4O5S/c1-28(15-14-18-7-4-3-5-8-18)23(27)25(33)29(22(31)9-6-16-35(2)34)24(32)21(26)17-19-10-12-20(30)13-11-19/h3-5,7-8,10-13,21,23,30H,6,9,14-17,26-27H2,1-2H3

InChI Key

VZHJHDJYSCFOFP-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=C1)C(C(=O)N(C(=O)CCCS(=O)C)C(=O)C(CC2=CC=C(C=C2)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.